
2,2-Dibromoethenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromoethenyl 2,2-dimethylpropanoate is an organic compound characterized by the presence of bromine atoms and a dimethylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl 2,2-dimethylpropanoate typically involves the bromination of 2,2-dimethylpropanoate derivatives. One common method includes the reaction of 2,2-dimethylpropanoate with bromine in the presence of a catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromoethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dibromoethenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromoethenyl 2,2-dimethylpropanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The pathways involved may include nucleophilic substitution or addition reactions, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: An aldehyde with a similar structural motif but lacking bromine atoms.
Ethyl 2,2-dimethylpropanoate: An ester with a similar backbone but different functional groups.
Uniqueness
2,2-Dibromoethenyl 2,2-dimethylpropanoate is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required .
Properties
CAS No. |
113966-05-5 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
2,2-dibromoethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2,3)6(10)11-4-5(8)9/h4H,1-3H3 |
InChI Key |
JNOMBMHFBQXPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


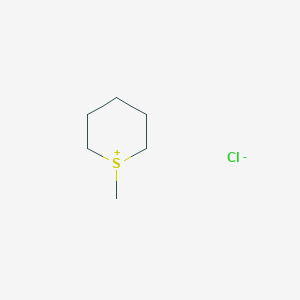
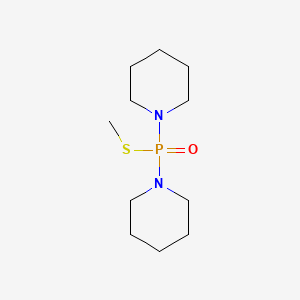

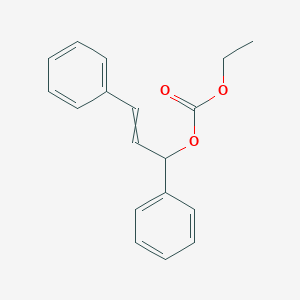
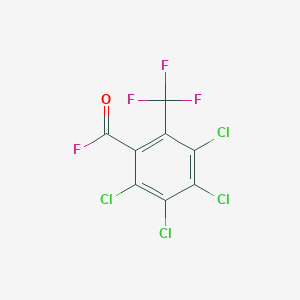
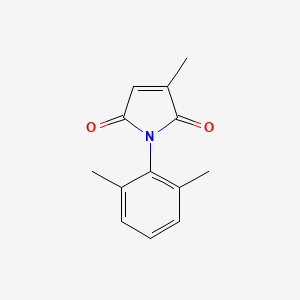
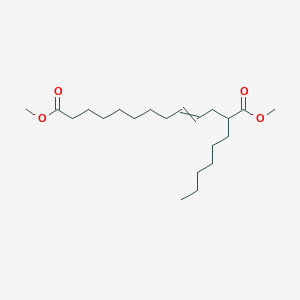
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)


![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
